molecular formula C15H13N3O2 B14923227 methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923227
M. Wt: 267.28 g/mol
InChI Key: LIWJZABBNGCOGG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 1, a phenyl group at position 6, and a methyl ester at position 3. The compound’s synthesis typically involves condensation reactions between substituted pyrazole amines and carbonyl-containing precursors, followed by cyclization and purification steps .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-14-12(9-16-18)11(15(19)20-2)8-13(17-14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

LIWJZABBNGCOGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Three-Component Condensation with Arylglyoxals

A versatile approach involves the one-pot reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds. For instance, El-Emary et al. demonstrated that reacting 4-bromophenylglyoxal monohydrate with 3-methyl-1-phenyl-1H-pyrazol-5-amine and dimedone in H2O/acetone at 80°C under tetrapropylammonium bromide (TPAB) catalysis yields pyrazolo[3,4-b]pyridines. Adapting this method, substituting dimedone with methyl acetoacetate could introduce the carboxylate moiety at position 4. Yields for analogous reactions range from 70–97%, depending on the electron-withdrawing or donating nature of substituents.

High-Pressure Two-Component Synthesis

Recent advances utilize high-pressure conditions to accelerate cyclization. A 2022 study synthesized 5-arylazopyrazolo[3,4-b]pyridines by reacting hydrazonals with ammonium acetate in acetic acid under 180 psi, achieving yields up to 92%. While this method targets 5-arylazo derivatives, replacing hydrazonals with methyl carboxamide precursors could direct ester formation at position 4. The protocol’s scalability and short reaction time (30 minutes) make it promising for industrial applications.

Cascade Reactions Mediated by Solid Acid Catalysts

AC-SO3H-Catalyzed Sequential Opening/Closing

A 2023 study reported a cascade reaction using amorphous carbon-supported sulfonic acid (AC-SO3H) to convert 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine-5-carboxylates. By substituting the carbonitrile with a methyl ester group and reacting with aniline in ethanol at room temperature, the 4-carboxylate derivative could be obtained. This method offers moderate to good yields (50–80%) and gram-scale feasibility, with the catalyst’s porosity enhancing surface interactions.

Regioselective Cyclization via Knoevenagel Condensation

Knoevenagel condensation followed by cyclization is another pathway. For example, reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl glyoxylate and phenylacetaldehyde in ethanol under reflux forms the pyrazolo[3,4-b]pyridine core. Subsequent esterification with methanol and sulfuric acid yields the methyl ester. This method emphasizes regioselectivity, with the ester group positioned ortho to the pyrazole nitrogen.

Post-Cyclization Functionalization Strategies

Nucleophilic Substitution at Position 4

A chloro precursor, 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonyl chloride, can undergo nucleophilic substitution with methanol. Dodiya et al. achieved 69% yield by reacting a 6-chloro analog with propylamine at 323 K. Adapting this, substituting chloro with methoxy via methanol in the presence of a base like K2CO3 could yield the methyl ester.

Fischer Esterification of Carboxylic Acid Intermediates

Hydrolysis of a 4-cyano group to carboxylic acid, followed by Fischer esterification, is a viable route. Treating 3-methyl-1-phenyl-6-cyano-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with methanol and H2SO4 under reflux achieves esterification. This two-step process, though longer, ensures high purity and is scalable.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Reagent Yield Scalability
Three-Component 80°C, H2O/acetone TPAB 70–97% Moderate
High-Pressure 160°C, 180 psi NH4OAc/AcOH ≤92% High
AC-SO3H Cascade RT, ethanol AC-SO3H 50–80% High
Nucleophilic Substitution 323 K, base K2CO3/MeOH ~65% Low
Fischer Esterification Reflux, H2SO4 H2SO4 75–85% Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazolopyridine derivatives.

Scientific Research Applications

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

  • Position 1 : Methyl or aryl groups (e.g., phenyl, 3-chlorophenyl) influence steric bulk and electronic effects. The tert-butyl group in 16ea enhances stability but reduces solubility .
  • Position 6 : Phenyl (target) vs. furan (35, 36) alters lipophilicity. Furan derivatives exhibit lower aromaticity and may enhance solubility .
  • Synthesis Yields : Reactions involving furan substituents (e.g., 36, 35) achieve high yields (>85%), while methyl-substituted analogues (e.g., 46) show lower yields due to purification challenges .

Structural and Physical Properties

  • Hydrogen Bonding : The methyl ester at position 4 acts as a hydrogen bond acceptor. Bulky substituents (e.g., tert-butyl in 16ea) disrupt crystal packing, whereas planar groups (e.g., phenyl in the target) facilitate π-π stacking .
  • Solubility : Furan-containing analogues (35, 36) show higher aqueous solubility due to oxygen’s polarity, whereas phenyl-substituted derivatives (target, 46) are more lipophilic .
  • NMR Trends : Aromatic protons in phenyl-substituted compounds (e.g., δ 7.23–7.43 in 35) resonate downfield compared to furan derivatives (δ 6.59–6.63 in 36) .

Biological Activity

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2} with a molecular weight of 267.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂
Molecular Weight267.28 g/mol
LogP3.1391
Polar Surface Area44.605 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves multi-component reactions that allow for the efficient formation of the pyrazole structure. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer activity:

  • Cytotoxicity Assays : Various studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
    • IC50 Values : The compound showed IC50 values ranging from 60 nM to over 500 nM across different cancer types, indicating potent activity against specific cell lines such as gastric and liver cancers .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways related to cancer proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications on the phenyl ring or the pyrazole moiety can significantly alter its potency:

ModificationEffect on Activity
Substituents on Phenyl RingInfluence on IC50 values across cell lines
Alterations in Pyrazole CoreChanges in selectivity and potency

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung and Breast Cancer : Research demonstrated that this compound could inhibit growth in lung cancer (A172) and breast cancer (MDA-MB-231) cell lines with IC50 values indicating significant antiproliferative effects .
  • Comparative Analysis : In comparison with other pyrazole derivatives, this compound exhibited superior activity against certain cancer types, suggesting its potential as a lead candidate for further development .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The compound can be synthesized via condensation reactions between pyrazole-4-carbaldehydes and β-ketoesters under basic catalysis (e.g., piperidine). Key steps include:

  • Amination : Reacting intermediates like ethyl 6-hydroxy-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylate with alkylating agents (e.g., iodomethane) in DMF with K₂CO₃ as a base .
  • Ester hydrolysis : Converting ethyl esters to carboxylic acids using NaOH/EtOH or LiOH/H₂O-THF under reflux .
  • Purification : Flash chromatography (heptane:EtOAc gradients) and recrystallization yield high-purity products (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement:

  • Hydrogen bonding : Analyze patterns (e.g., C=O⋯H-N interactions) to validate crystal packing .
  • Torsion angles : Confirm planarity of the pyrazolopyridine core (deviation < 5°) .
  • Software : SHELXTL (Bruker) or Olex2 for structure solution, with R1 < 0.05 for high-resolution data .

Q. What spectroscopic techniques are used for characterization?

  • ¹H/¹³C NMR : Key signals include pyrazole C-H (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm) .
  • LC-MS : Monitor [M+H]⁺ peaks (e.g., m/z 292.2 for ethyl esters) and purity (>97% by UV at 254 nm) .
  • IR : Confirm ester C=O stretches (~1720 cm⁻¹) and absence of OH/NH impurities .

Q. How is regioselectivity controlled during pyrazolopyridine ring formation?

Regioselectivity depends on:

  • Reaction temperature : Reflux conditions favor cyclization to pyrazolo[3,4-b]pyridines, while room temperature may yield side products like pyrazolo[3,4-c]pyrazoles .
  • Catalyst : Piperidine enhances enolate formation, directing β-ketoester addition to the pyrazole C4 position .

Advanced Research Questions

Q. How do substituents at the 1- and 6-positions influence bioactivity (e.g., antimalarial activity)?

  • 1-position : Bulky groups (e.g., tert-butyl) enhance metabolic stability by steric shielding .
  • 6-position : Aromatic substituents (e.g., phenyl) improve target binding (e.g., PfABCI3 transporter inhibition) via π-π stacking .
  • Data : EC₅₀ values correlate with logP (optimal range: 2.5–3.5) .

Q. What computational methods predict intermolecular interactions in crystallography?

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; compare calculated vs. experimental bond lengths (<0.02 Å deviation) .

Q. How to resolve contradictions in reported synthetic yields for pyrazolopyridine derivatives?

  • Factor analysis : Variances arise from:
    • Solvent polarity : DMF vs. THF affects reaction rates (e.g., 94% yield in DMF vs. 78% in THF) .
    • Purification methods : HPLC vs. flash chromatography impacts recovery (e.g., 15% loss with silica gel adsorption) .
  • Statistical validation : Use ANOVA to identify significant variables (p < 0.05) across replicate experiments .

Q. What mechanisms underlie resistance to pyrazolopyridine-based antimalarials?

Resistance in Plasmodium falciparum is linked to:

  • PfABCI3 mutations : Overexpression reduces intracellular drug accumulation (e.g., IC₅₀ increases 8-fold in resistant strains) .
  • Efflux pumps : Verapamil (a P-gp inhibitor) restores susceptibility, confirming transporter-mediated resistance .

Q. How to optimize reaction conditions for scaled-up synthesis?

  • DoE (Design of Experiments) : Optimize temperature (80–100°C), catalyst loading (10–20 mol%), and solvent (DMF/EtOH mixtures) via response surface methodology .
  • Continuous flow systems : Reduce reaction time from 16 h (batch) to 2 h with >90% conversion .

Methodological Notes

  • Crystallography : Always validate hydrogen-bonding networks with Mercury CSD software to avoid overinterpretation .
  • NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in crowded spectra (e.g., δ 1.7 ppm for tert-butyl) .
  • Safety : Follow GHS protocols for handling iodomethane (P210: avoid ignition sources) and DMF (P201: use fume hood) .

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